
Lorglumide
Descripción general
Descripción
Actúa como un antagonista de la colecistoquinina con alta selectividad para el subtipo A de la colecistoquinina . Lorglumide se ha explorado como un posible tratamiento para varios trastornos gastrointestinales, incluidos las úlceras estomacales, el síndrome del intestino irritable, la dispepsia, el estreñimiento y la pancreatitis .
Métodos De Preparación
La síntesis de lorglumide involucra varios pasos, comenzando con la preparación del intermedio clave, cloruro de 3,4-diclorobenzoílo. Este intermedio luego se hace reaccionar con N,N-dipentil-α-glutamina para formar this compound. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Los métodos de producción industrial para this compound pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas de purificación como recristalización y cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Lorglumide se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos en condiciones adecuadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Gastrointestinal Disorders
Lorglumide has been studied for its potential therapeutic effects on various gastrointestinal issues. Its primary mechanism involves inhibiting CCK receptors, which play a crucial role in regulating digestive processes.
- Peptic Ulcers and Dyspepsia : this compound has been suggested as a treatment for stomach ulcers and dyspepsia due to its ability to reduce gastric secretions and gastrointestinal motility. In animal studies, it significantly decreased pancreatic exocrine secretion induced by CCK, indicating a potential role in managing conditions associated with excessive digestive enzyme production .
- Irritable Bowel Syndrome : Preliminary research indicates that this compound may alleviate symptoms of irritable bowel syndrome by modulating gastrointestinal motility. However, clinical results have been inconsistent, necessitating further investigation into its efficacy in human subjects .
Cancer Research
This compound's role extends into oncology, particularly concerning pancreatic cancer. The compound’s antagonistic effect on CCK receptors has made it a subject of interest in studies exploring cancer cell growth and invasion.
- Pancreatic Cancer : In vitro studies using the Mia PaCa-2 cell line demonstrated that this compound inhibited cell growth and invasion significantly. The compound induced apoptosis and cell cycle arrest in these cancer cells, suggesting a potential therapeutic application in managing pancreatic adenocarcinoma .
- Mechanisms of Action : The inhibition of matrix metalloproteinase-2 (MMP-2) expression by this compound was noted as a mechanism through which it reduced the invasive capabilities of cancer cells. This finding highlights the importance of CCK signaling pathways in tumor biology and suggests that targeting these pathways may provide new therapeutic strategies for pancreatic cancer treatment .
Research Methodologies
This compound has also been utilized in various experimental setups to elucidate the physiological roles of CCK and its receptors:
- Experimental Models : Studies have employed both in vitro (cell culture) and in vivo (animal) models to assess the pharmacological effects of this compound. For instance, long-term administration of this compound in animal models demonstrated significant reductions in pancreatic weight and enzyme content, reinforcing its role as a CCK antagonist .
- Analytical Techniques : Advanced methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this compound levels in biological samples, facilitating pharmacokinetic studies and ensuring accurate dosing in experimental settings .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound across various studies:
Mecanismo De Acción
Lorglumide ejerce sus efectos al actuar como un antagonista competitivo de los receptores de colecistoquinina, específicamente el subtipo A de colecistoquinina . Al unirse a estos receptores, this compound inhibe la acción de la colecistoquinina, una hormona que regula la motilidad gastrointestinal y las secreciones gástricas. Esto lleva a una reducción de la motilidad gastrointestinal y las secreciones gástricas, lo que hace que this compound sea útil en el tratamiento de varios trastornos gastrointestinales .
Comparación Con Compuestos Similares
Lorglumide pertenece a una clase de antagonistas no peptídicos de la colecistoquinina. Los compuestos similares incluyen:
Devazepide: Otro antagonista del receptor de colecistoquinina A con propiedades farmacológicas similares.
This compound es único en su alta selectividad para el subtipo A de colecistoquinina y su relativamente baja toxicidad, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .
Actividad Biológica
Lorglumide, a potent cholecystokinin (CCK) receptor antagonist, has garnered attention for its diverse biological activities, particularly in relation to pancreatic function and appetite regulation. This article reviews the key findings from various studies, highlighting the compound's mechanisms of action, effects on pancreatic secretion, and implications for appetite control.
This compound functions primarily as a competitive antagonist at the CCK_1 receptor, which plays a crucial role in mediating pancreatic exocrine secretion and appetite regulation. The compound has been shown to displace the concentration-response curves for caerulein (a CCK analogue) to the right without affecting the maximum response, indicating competitive antagonism. The calculated pA2 value for this compound is 7.31 ± 0.45, demonstrating its potency against CCK .
Effects on Pancreatic Secretion
In Vitro Studies:
- This compound significantly inhibited amylase release induced by caerulein in isolated pancreatic segments. However, it was ineffective against bombesin-induced amylase release .
- The efficacy of both caerulein and bombesin in stimulating amylase release was similar, but caerulein exhibited higher potency .
In Vivo Studies:
- Administration of this compound (5 and 10 mg/kg) in anesthetized rats resulted in a significant reduction of pancreatic exocrine secretion induced by caerulein without altering bombesin's effects .
- Long-term administration of this compound also reduced the trophic effects of caerulein on pancreatic weight and enzyme content .
Appetite Regulation
This compound's role in appetite regulation has been investigated through various behavioral studies:
- In an experiment involving food access frequency after a period of restricted feeding, rats injected with 10 mg/kg of this compound showed a significant increase in food access compared to controls .
- The compound appears to modulate leptin signaling pathways; co-stimulation with leptin enhanced calcium responses in certain neuronal populations, whereas this compound treatment reduced these responses, indicating potential interference with leptin's orexigenic effects .
Case Studies and Clinical Implications
Several case studies have illustrated the potential therapeutic applications of this compound:
- A study demonstrated that this compound effectively blocked anorectic activity induced by certain peptides, suggesting its utility in managing conditions related to appetite dysregulation .
- Research indicated that this compound could mitigate side effects associated with other treatments by modulating gastrointestinal secretions and enhancing food intake under specific conditions .
Summary of Key Findings
Study Type | Dosage | Effect on Pancreatic Secretion | Effect on Appetite |
---|---|---|---|
In Vitro | 5-10 mg/kg | Inhibition of amylase release | N/A |
In Vivo | 5-10 mg/kg | Significant reduction | Increased food access |
Behavioral Studies | 10 mg/kg | N/A | Enhanced leptin response |
Propiedades
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOTSCYBBDIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046961 | |
Record name | Lorglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97964-56-2 | |
Record name | Lorglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97964-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lorglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LORGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.